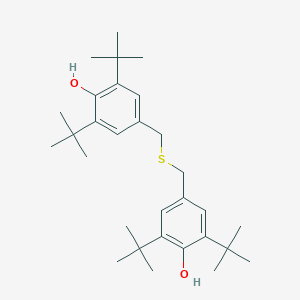

alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol)

Overview

Description

Alpha,alpha’-Thiobis(2,6-di-tert-butyl-p-cresol) is a chemical compound known for its antioxidant properties. It is widely used in various industries to prevent the oxidation of materials, thereby extending their shelf life and maintaining their quality. The compound is characterized by its molecular structure, which includes two 2,6-di-tert-butyl-p-cresol units linked by a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha’-Thiobis(2,6-di-tert-butyl-p-cresol) typically involves the reaction of 2,6-di-tert-butyl-p-cresol with sulfur or sulfur-containing compounds under controlled conditions. One common method is the Friedel-Crafts alkylation, where 2,6-di-tert-butyl-p-cresol reacts with sulfur dichloride in the presence of an acid catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of alpha,alpha’-Thiobis(2,6-di-tert-butyl-p-cresol) is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha’-Thiobis(2,6-di-tert-butyl-p-cresol) primarily undergoes oxidation and substitution reactions. The antioxidant properties of the compound are due to its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative degradation .

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.

Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various oxidized derivatives and substituted compounds, which retain the antioxidant properties of the parent compound .

Scientific Research Applications

Alpha,alpha’-Thiobis(2,6-di-tert-butyl-p-cresol) has a wide range of applications in scientific research:

Chemistry: Used as a stabilizer in polymers and resins to prevent oxidative degradation.

Biology: Investigated for its potential protective effects against oxidative stress in biological systems.

Medicine: Explored for its antioxidant properties in pharmaceutical formulations to enhance the stability of active ingredients.

Industry: Widely used in the production of lubricants, fuels, and rubber to extend their shelf life and improve performance

Mechanism of Action

The antioxidant mechanism of alpha,alpha’-Thiobis(2,6-di-tert-butyl-p-cresol) involves the donation of hydrogen atoms from the hydroxyl groups to free radicals. This neutralizes the free radicals and prevents them from initiating oxidative chain reactions. The compound’s molecular structure allows it to effectively scavenge free radicals and terminate oxidative processes .

Comparison with Similar Compounds

Similar Compounds

2,6-Di-tert-butyl-p-cresol: A widely used antioxidant with similar properties but lacks the sulfur linkage.

2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another antioxidant with a methylene bridge instead of a sulfur atom.

Uniqueness

Alpha,alpha’-Thiobis(2,6-di-tert-butyl-p-cresol) is unique due to its sulfur linkage, which enhances its antioxidant properties and makes it more effective in certain applications compared to its analogs .

Biological Activity

alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol) (TBC) is a synthetic antioxidant compound primarily used to prevent oxidative degradation in various industrial applications. Its molecular formula is C30H46O2S, and it has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of TBC, supported by data tables and research findings.

- CAS Number : 1620-93-5

- Molecular Weight : 470.761 g/mol

- LogP : 8.67

1. Antioxidant Activity

TBC exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The antioxidant mechanism involves scavenging free radicals and inhibiting lipid peroxidation.

Table 1: Antioxidant Activity of TBC Compared to Other Compounds

The IC50 value indicates the concentration required to inhibit 50% of the free radical activity. TBC shows a higher IC50 compared to BHT, suggesting it may be less potent under certain conditions but still effective.

2. Anti-inflammatory Activity

TBC has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the activity of pro-inflammatory enzymes such as lipoxygenase.

Case Study: Inhibition of Lipoxygenase

A study evaluated TBC's effect on lipoxygenase activity:

- IC50 Value : 48.31 µg/mL

- Comparison : This value is significantly lower than that of other common anti-inflammatory agents, indicating TBC's potential use in managing inflammatory conditions .

3. Anticancer Properties

Research indicates that TBC may possess anticancer effects through its antioxidant mechanisms and ability to modulate cell signaling pathways involved in cancer progression.

Table 2: Anticancer Activity of TBC

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Induction of apoptosis in cancer cells | |

| Colon Cancer | Inhibition of cell proliferation |

In vitro studies have shown that TBC can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent.

The biological activity of TBC is attributed to several mechanisms:

- Free Radical Scavenging : TBC can donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Inhibition : It inhibits enzymes involved in oxidative stress and inflammation, contributing to its protective effects.

- Gene Expression Modulation : TBC may influence the expression of genes related to oxidative stress response and apoptosis .

Safety and Toxicity

Despite its beneficial properties, safety assessments are essential. Studies indicate that TBC has low acute toxicity; however, chronic exposure may lead to liver and thyroid complications at high doses .

Properties

IUPAC Name |

2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylsulfanylmethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O2S/c1-27(2,3)21-13-19(14-22(25(21)31)28(4,5)6)17-33-18-20-15-23(29(7,8)9)26(32)24(16-20)30(10,11)12/h13-16,31-32H,17-18H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFARPRXWMDFQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CSCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167286 | |

| Record name | alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620-93-5 | |

| Record name | 4,4′-[Thiobis(methylene)]bis[2,6-bis(1,1-dimethylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α'-thiobis(2,6-di-tert-butyl-p-cresol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.